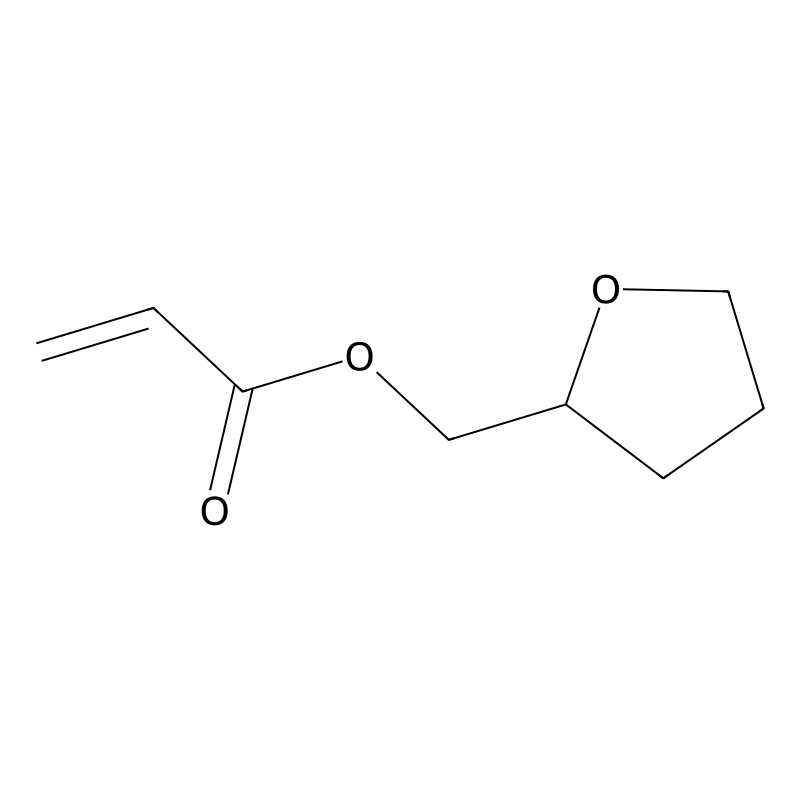

Tetrahydrofurfuryl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Polymerization:

THFA is a valuable intermediate in the synthesis of various polymers, particularly poly(tetrahydrofurfuryl acrylate) (PTHFA). The research explores different methods for THFA synthesis, including:

- Esterification: This traditional method involves the reaction of acrylic acid with tetrahydrofurfuryl alcohol. PubChem, National Institutes of Health: )

- Thiol-ene click chemistry: This newer approach utilizes thiol-ene click reactions for efficient THFA synthesis. Polymer Journal, Wiley Online Library:

Research also focuses on the polymerization of THFA to form PTHFA. This typically involves using initiators and various techniques like free radical polymerization or controlled radical polymerization. Progress in Polymer Science, ScienceDirect:

Biomedical Applications:

THFA and PTHFA demonstrate potential in various biomedical research areas, including:

- Drug delivery: The biocompatible and biodegradable nature of PTHFA makes it attractive for designing drug delivery systems. Journal of Controlled Release, ScienceDirect:

- Tissue engineering: PTHFA's properties allow researchers to create scaffolds for tissue engineering applications, promoting cell growth and differentiation. Biomaterials, ScienceDirect:

Other Research Areas:

THFA finds applications in other scientific research fields, such as:

- Coatings and adhesives: THFA-based polymers offer potential for developing durable and versatile coatings and adhesives. Journal of Applied Polymer Science, Wiley Online Library:

- Electronics: Researchers explore THFA derivatives for applications in organic electronics due to their unique electrical properties. Macromolecules, American Chemical Society:

Tetrahydrofurfuryl acrylate is an organic compound with the molecular formula C₈H₁₂O₃. It features an acrylate functional group attached to a tetrahydrofurfuryl moiety, which is derived from furfural. This compound is recognized for its versatility in various chemical applications, particularly in polymer chemistry and as a reactive diluent in coatings and adhesives. Its structure consists of a tetrahydrofuran ring, which contributes to its unique properties, including solubility and reactivity.

- Hydrolysis: Tetrahydrofurfuryl acrylate can be hydrolyzed by carboxylesterases, resulting in the formation of acrylic acid and tetrahydrofurfuryl alcohol. This reaction is critical in understanding its metabolic pathways and potential toxicity .

- Polymerization: As an acrylate, it readily participates in free radical polymerization, making it useful in producing polymers and copolymers for coatings and adhesives .

- Michael Addition: The compound can engage in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group, allowing it to react with nucleophiles such as thiols or amines .

Tetrahydrofurfuryl acrylate exhibits notable biological activity, particularly regarding its toxicity profile. It has been classified as a skin sensitizer and irritant. In studies, it has shown moderate acute oral toxicity with a median lethal dose (LD50) of 928 mg/kg body weight in rats . Furthermore, it causes severe skin burns and eye damage upon exposure . The systemic toxicity is primarily attributed to its metabolite, tetrahydrofurfuryl alcohol, which undergoes further metabolic transformations in biological systems .

Tetrahydrofurfuryl acrylate can be synthesized through several methods:

- Esterification: A common method involves the reaction of tetrahydrofurfuryl alcohol with acrylic acid or acrylic anhydride under acidic conditions. This process typically requires catalysts to promote the reaction and achieve higher yields.

- Transesterification: Another approach includes transesterifying other acrylates with tetrahydrofurfuryl alcohol, facilitating the exchange of ester groups.

- Direct Addition: The direct addition of acrylic acid to tetrahydrofuran derivatives can also yield tetrahydrofurfuryl acrylate under specific conditions .

Tetrahydrofurfuryl acrylate finds diverse applications across various industries:

- Coatings and Adhesives: It is widely used as a reactive diluent in coatings and adhesives due to its ability to enhance flexibility and adhesion properties.

- Polymer Production: The compound serves as a monomer in the synthesis of various polymers used in paints, sealants, and composites.

- Pharmaceuticals: Its reactivity allows for potential applications in drug delivery systems where controlled release is required.

Studies on the interactions of tetrahydrofurfuryl acrylate reveal significant insights into its reactivity:

- Protein Binding: The compound has been identified as having structural alerts for skin sensitization due to its potential for binding with proteins through Michael addition mechanisms .

- Metabolic Pathways: Research indicates that tetrahydrofurfuryl acrylate undergoes metabolic transformations that can lead to various biological effects, including sensitization and irritation responses .

Several compounds share structural similarities with tetrahydrofurfuryl acrylate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tetrahydrofuran | A cyclic ether with five-membered ring | Used as a solvent; lacks acrylate functionality |

| Furfuryl alcohol | Derived from furfural; contains furan ring | Less reactive than tetrahydrofurfuryl acrylate |

| Ethylene glycol diacrylate | Diacrylate ester; used as crosslinking agent | Higher crosslink density; different physical properties |

| Butyl acrylate | Straight-chain alkane derivative | Commonly used in coatings; more hydrophobic than THFA |

Tetrahydrofurfuryl acrylate is unique due to its combination of a tetrahydrofuran ring and an acrylate group, providing distinct reactivity patterns not found in simpler compounds like butyl acrylate or furfuryl alcohol. Its ability to undergo both hydrolysis and polymerization makes it particularly valuable in industrial applications where flexibility and adhesion are critical.

The discovery and early development of tetrahydrofurfuryl acrylate can be traced back to the pioneering work conducted in the mid-20th century, when researchers began exploring novel acrylic esters for industrial applications. The foundational research published in the Journal of the American Chemical Society in 1949 by Rehberg and Faucette marked a significant milestone in the development of acrylic esters, including tetrahydrofurfuryl acrylate. This early work established the fundamental synthetic approaches and characterized the basic properties of these compounds, laying the groundwork for future industrial applications.

The initial synthesis of tetrahydrofurfuryl acrylate was documented in patent literature as early as 1940, where the process for manufacturing tetrahydrofurfuryl acrylate and its polymers was first described. This patent represented the first comprehensive documentation of the compound's preparation methods and potential applications in polymer chemistry. The inventor recognized the potential of this acrylic ester to produce high molecular weight compounds with low vapor pressure, properties that would prove crucial for subsequent industrial applications.

The development process involved extensive research into esterification reactions between tetrahydrofurfuryl alcohol and acrylic acid under controlled conditions. Early researchers discovered that the reaction could be effectively catalyzed using sulfuric acid, with yields and reaction conditions being optimized through systematic experimentation. These initial studies established the foundation for understanding the compound's reactivity patterns and polymer-forming capabilities.

The compound gained recognition in industrial circles due to its unique combination of properties, including excellent adhesion characteristics, compatibility with diverse polymeric systems, and the ability to undergo rapid photopolymerization. The early research emphasized the compound's potential as an intermediate in manufacturing processes, particularly in the production of specialized coatings and adhesive formulations.

Significance in Polymer Chemistry and Materials Science

Tetrahydrofurfuryl acrylate has emerged as a compound of exceptional significance in polymer chemistry and materials science due to its unique structural characteristics and versatile reactivity. The presence of both the tetrahydrofuran ring and the acrylate functional group imparts distinctive properties that make it particularly valuable for advanced polymer applications. The cyclic ether structure contributes polarity and adhesion-promoting properties, while the acrylate group enables rapid polymerization under ultraviolet light exposure.

Recent research has demonstrated the compound's crucial role in developing biobased photopolymers with enhanced mechanical and thermal properties. Studies have shown that tetrahydrofurfuryl acrylate can be successfully incorporated into photocurable polymer systems, where it contributes to improved light curing rates and increased stiffness of the resulting materials. The incorporation of this biobased monomer into polymer formulations has resulted in materials with biorenewable carbon content significantly higher than traditional petroleum-derived alternatives.

The significance of tetrahydrofurfuryl acrylate in materials science extends to its applications in developing stimuli-responsive materials and shape-memory polymers. Research conducted at academic institutions has explored the synthesis of thermostable shape-memory photopolymers using tetrahydrofurfuryl acrylate as a primary component. These studies have revealed that the amount of tetrahydrofurfuryl acrylate in polymer formulations directly influences photocuring kinetics, mechanical properties, and thermal characteristics of the resulting materials.

In polymer chemistry, tetrahydrofurfuryl acrylate has demonstrated exceptional compatibility with various copolymerization systems. The compound readily forms copolymers with butadiene and other monomers, enabling the development of materials with tailored properties for specific applications. This versatility has made it an essential building block in the synthesis of specialty polymers for applications ranging from coatings and adhesives to three-dimensional printing resins.

Table 1: Key Properties Contributing to Polymer Chemistry Significance

| Property | Value/Description | Impact on Polymer Applications |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | Provides optimal balance of reactivity and stability |

| Molecular Weight | 156.18 g/mol | Enables efficient incorporation into polymer matrices |

| Boiling Point | 87°C at 9 Torr | Facilitates processing under controlled conditions |

| Density | 1.0643 g/cm³ at 20°C | Contributes to material density optimization |

| Biorenewable Content | 63.7-74.9% | Supports sustainable materials development |

Evolution of Synthetic Methodologies

The synthetic methodologies for producing tetrahydrofurfuryl acrylate have undergone significant evolution since the compound's initial discovery, reflecting advances in chemical engineering and process optimization. The earliest synthesis methods, documented in the 1940s, employed direct esterification reactions between tetrahydrofurfuryl alcohol and acrylic acid using sulfuric acid as a catalyst. These initial approaches, while effective, required careful control of reaction conditions to achieve acceptable yields and product purity.

Modern synthetic approaches have incorporated advanced reactor designs and continuous processing technologies to improve efficiency and scalability. Contemporary industrial production methods utilize reaction distillation setups with sophisticated temperature control systems, typically operating at preheater temperatures of 85°C and catalyst bed temperatures ranging from 85°C to 110°C under controlled pressure conditions of 80 kilopascals. These improvements have significantly enhanced product quality and reduced production costs.

The development of continuous production processes represents a major advancement in synthetic methodology. Recent industrial implementations employ multiphase reactor systems that enable continuous input of raw materials and continuous product recovery, eliminating the batch-wise limitations of earlier processes. These systems incorporate advanced separation technologies, including programmed controlled centrifuges and pervaporation devices, to achieve high-purity products with improved efficiency.

Alternative synthetic routes have been explored to address specific industrial requirements and feedstock availability. Research has investigated the use of different catalytic systems and reaction conditions to optimize yield and selectivity. The evolution has also included the development of stabilization techniques, with modern commercial products typically containing monomethyl ether hydroquinone as a stabilizer to prevent unwanted polymerization during storage and handling.

Environmental considerations have driven recent developments in synthetic methodologies, with increased focus on green chemistry principles and sustainable production practices. Modern processes incorporate solvent recovery systems and waste minimization strategies, reflecting the industry's commitment to environmental responsibility while maintaining economic viability.

Table 2: Evolution of Synthetic Methodologies Timeline

| Period | Methodology | Key Innovations | Efficiency Improvements |

|---|---|---|---|

| 1940s | Batch esterification | Sulfuric acid catalysis | Initial process development |

| 1950s-1970s | Improved batch processes | Temperature control optimization | Enhanced yields |

| 1980s-2000s | Semi-continuous processes | Reaction distillation integration | Reduced processing time |

| 2000s-Present | Continuous production | Multiphase reactor systems | High-purity products, waste reduction |

Nomenclature and Classification in Chemical Literature

The nomenclature and classification of tetrahydrofurfuryl acrylate in chemical literature reflects the systematic approach to chemical naming conventions while accommodating various industrial and regulatory requirements. The compound is officially registered under the Chemical Abstracts Service registry number 2399-48-6, which serves as its unique identifier in global chemical databases. This registration system ensures consistent identification across different chemical information systems and regulatory frameworks.

The International Union of Pure and Applied Chemistry name for this compound is tetrahydro-2-furanylmethyl acrylate, which systematically describes the molecular structure by identifying the tetrahydrofuran ring system and its connection to the acrylate functional group. This naming convention follows established rules for organic chemical nomenclature and provides precise structural information that enables unambiguous identification.

Alternative nomenclature systems have developed in parallel to serve specific industrial and regulatory needs. The compound is commonly referred to as 2-propenoic acid, (tetrahydro-2-furanyl)methyl ester in certain chemical databases and regulatory documents. This alternative name emphasizes the ester functional group and provides a different perspective on the molecular structure that may be more relevant for specific applications or regulatory classifications.

The European Inventory of Existing Commercial Chemical Substances assigns the number 219-268-7 to tetrahydrofurfuryl acrylate, facilitating its identification within European regulatory frameworks. This classification system ensures compliance with European chemical regulations and enables proper tracking of the compound in commercial applications within the European Union.

Industrial nomenclature has developed specific product codes and trade designations for tetrahydrofurfuryl acrylate formulations. Various manufacturers have assigned proprietary designations, and the compound is often identified by codes such as SR 285 in certain commercial contexts. These industrial designations facilitate communication within supply chains and enable efficient ordering and inventory management systems.

The compound's classification in chemical literature encompasses multiple functional group categories, reflecting its dual nature as both an acrylate monomer and a furan derivative. It is typically classified under acrylate monomers for polymerization applications, furan derivatives for structural considerations, and heterocyclic building blocks for synthetic chemistry applications. This multiple classification system acknowledges the compound's versatility and enables researchers to locate relevant information across different chemical disciplines.

Table 3: Comprehensive Nomenclature and Classification System

| Classification System | Identifier/Name | Application Context |

|---|---|---|

| Chemical Abstracts Service | 2399-48-6 | Global chemical identification |

| IUPAC Systematic Name | Tetrahydro-2-furanylmethyl acrylate | Scientific literature |

| Alternative Chemical Name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | Regulatory documentation |

| EINECS Number | 219-268-7 | European regulatory compliance |

| InChI Key | YNXCGLKMOXLBOD-UHFFFAOYSA-N | Digital chemical databases |

| SMILES Notation | C(OC(C=C)=O)C1CCCO1 | Computational chemistry |

Molecular Composition and Formula (C₈H₁₂O₃)

Tetrahydrofurfuryl acrylate is a monofunctional acrylate ester with the molecular formula C₈H₁₂O₃ [1] [2] [3]. The compound consists of eight carbon atoms, twelve hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 156.18 grams per mole [1] [2] [4]. This organic compound represents a unique combination of a tetrahydrofuran ring system linked to an acrylate functional group through a methylene bridge [1] .

The chemical identification is standardized under Chemical Abstracts Service number 2399-48-6 [1] [2] [3]. The IUPAC nomenclature designates this compound as oxolan-2-ylmethyl prop-2-enoate, reflecting its systematic structural organization [1] [4]. Alternative naming conventions include 2-propenoic acid, (tetrahydro-2-furanyl)methyl ester, which emphasizes the ester linkage between the acrylate moiety and the tetrahydrofuran-containing alcohol [2] [6].

Table 1: Basic Physical Properties of Tetrahydrofurfuryl Acrylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | [1] [2] [3] |

| Molecular Weight | 156.18 g/mol | [1] [2] [3] |

| CAS Number | 2399-48-6 | [1] [2] [3] |

| IUPAC Name | oxolan-2-ylmethyl prop-2-enoate | [1] [4] |

| Physical State | Liquid | [2] [3] [7] |

| Appearance | Colorless to light yellow clear liquid | [3] [8] |

| Density (25°C) | 1.064-1.071 g/mL | [3] [4] [8] |

Structural Characteristics

Tetrahydrofuran Ring Configuration

The tetrahydrofuran ring in tetrahydrofurfuryl acrylate adopts a five-membered heterocyclic structure containing one oxygen atom and four carbon atoms [9] [10]. This saturated ether ring exhibits a non-planar configuration, typically existing in envelope or half-chair conformations that minimize ring strain [9] [10]. The ring carbons are all single-bonded, representing a fully saturated cycloaliphatic ether system [9].

The tetrahydrofuran ring configuration significantly influences the compound's polarity and adhesion properties [7] [11]. The oxygen heteroatom within the ring creates an electron-rich center that contributes to the molecule's overall dipole moment [9] [10]. Ring-opening reactions of the tetrahydrofuran moiety can occur under specific conditions, particularly in the presence of Lewis acid catalysts, leading to chain-extended structures [10] [12].

The stereochemistry around the ring attachment point creates potential for conformational isomerism [10]. The methylene carbon connecting the ring to the acrylate group can adopt different spatial orientations, affecting the overall molecular geometry and reactivity patterns [10] [12].

Acrylate Functional Group Properties

The acrylate functional group in tetrahydrofurfuryl acrylate consists of a vinyl group (H₂C=CH-) directly attached to a carbonyl carbon of an ester linkage [13] [14] [15]. This α,β-unsaturated ester system exhibits characteristic reactivity patterns associated with both the carbon-carbon double bond and the carbonyl functionality [14] [15].

The vinyl portion displays typical alkene behavior, including susceptibility to electrophilic addition reactions, radical polymerization, and oxidative processes [13] [15]. The electron-withdrawing nature of the adjacent carbonyl group activates the vinyl carbon toward nucleophilic attack in Michael addition reactions [16] [13] [14].

The ester carbonyl exhibits standard ester reactivity, including hydrolysis under acidic or basic conditions, transesterification reactions, and aminolysis to form amides [17] [18]. The proximity of the vinyl group creates a conjugated system that influences both the electronic distribution and the chemical reactivity of the acrylate moiety [14] [15].

Conformational Analysis

Conformational analysis of tetrahydrofurfuryl acrylate reveals multiple accessible conformations arising from rotation about single bonds, particularly around the methylene bridge connecting the tetrahydrofuran ring to the ester group [19] [10]. The most stable conformations minimize steric interactions between the bulky tetrahydrofuran ring and the planar acrylate group [10].

Quantum mechanical calculations indicate that the lowest energy conformations position the acrylate group in orientations that reduce unfavorable interactions with the ring system [19] [10]. The flexibility of the methylene linker allows for conformational adaptation during chemical reactions and intermolecular interactions [10] [12].

Temperature-dependent conformational equilibria affect the compound's physical properties and reactivity [20] [21]. At elevated temperatures, higher energy conformations become more populated, potentially influencing reaction kinetics and product distributions [12] [22].

Physical Properties

Molecular Weight (156.18 g/mol) and Density

Tetrahydrofurfuryl acrylate exhibits a molecular weight of 156.18 grams per mole, calculated from its molecular formula C₈H₁₂O₃ [1] [2] [4]. This molecular weight places the compound in the range of low-molecular-weight acrylate monomers suitable for polymerization applications [23].

The density of tetrahydrofurfuryl acrylate ranges from 1.064 to 1.071 grams per milliliter at 25°C [3] [4] [8]. This density value indicates that the compound is slightly denser than water, consistent with the presence of the oxygen-containing heterocyclic ring and ester functionality [8] [24]. The relatively high density compared to simple alkyl acrylates reflects the contribution of the tetrahydrofuran ring system to the overall molecular packing [25] [26].

Boiling and Melting Points

The boiling point of tetrahydrofurfuryl acrylate demonstrates pressure dependence, with values of 207°C at atmospheric pressure (760 mmHg) and 87-89°C under reduced pressure (9 mmHg) [3] [4] [24] [27]. This significant pressure dependence indicates moderate intermolecular forces arising from dipole-dipole interactions and weak hydrogen bonding [24] [27].

The melting point occurs at -31°C, classifying tetrahydrofurfuryl acrylate as a liquid at ambient temperatures [24]. The low melting point suggests efficient molecular packing in the crystalline state and relatively weak intermolecular interactions in the solid phase [24] [25].

Table 2: Thermal Properties of Tetrahydrofurfuryl Acrylate

| Property | Value | Reference |

|---|---|---|

| Boiling Point (760 mmHg) | 207°C | [24] [27] |

| Boiling Point (9 mmHg) | 87-89°C | [3] [4] [28] |

| Melting Point | -31°C | [24] |

| Flash Point | 95-113°C | [24] [28] |

| Glass Transition Temperature (Tg) | -12°C | [25] |

| Vapor Pressure (25°C) | 1.19 hPa | [3] |

Solubility Parameters in Various Solvents

Tetrahydrofurfuryl acrylate exhibits water miscibility with a measured water solubility of 79.1 grams per liter at 20.9°C [3] [11]. This relatively high water solubility distinguishes it from many conventional acrylate monomers and results from the polar tetrahydrofuran ring system [11] [9].

The logarithmic partition coefficient (LogP) of 0.81 at 21.7°C indicates moderate lipophilicity while maintaining significant hydrophilic character [3]. This balanced polarity profile enables compatibility with both polar and non-polar solvent systems [11] [25].

The compound demonstrates high solvency for various active ingredients, making it suitable for formulation applications [11]. The polar tetrahydrofuran ring contributes to enhanced solubilization of polar compounds, while the acrylate portion provides compatibility with organic polymer matrices [7] [11].

Table 4: Solubility Parameters of Tetrahydrofurfuryl Acrylate

| Solvent/Parameter | Value | Reference |

|---|---|---|

| Water Solubility (20.9°C) | 79.1 g/L | [3] |

| LogP (21.7°C) | 0.81 | [3] |

| Miscibility with Water | Water-miscible | [11] |

| Polarity | Polar (due to THF ring) | [7] [11] |

| Solvency | High solvency for active ingredients | [11] |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of tetrahydrofurfuryl acrylate [29] [19]. Proton NMR spectra in deuterated chloroform solvent reveal characteristic signals for the vinyl protons, the methylene bridge, and the tetrahydrofuran ring protons [29] [19]. The vinyl protons appear as multiplets in the 5.8-6.4 ppm region, while the tetrahydrofuran ring protons generate complex multiplets between 1.8-4.2 ppm [29] [19].

Carbon-13 NMR and DEPT spectroscopic techniques confirm the presence of all expected carbon environments [19] [30]. The carbonyl carbon appears around 166 ppm, the vinyl carbons resonate in the 128-131 ppm range, and the tetrahydrofuran ring carbons generate signals between 25-68 ppm [19] [30].

Infrared spectroscopy demonstrates characteristic absorption bands for the ester carbonyl (around 1730 cm⁻¹), vinyl C=C stretching (around 1640 cm⁻¹), and C-O ester stretching vibrations [31] [30]. The tetrahydrofuran ring contributes additional C-O stretching absorptions in the 1050-1150 cm⁻¹ region [31].

Table 3: Optical and Mechanical Properties of Tetrahydrofurfuryl Acrylate

| Property | Value | Reference |

|---|---|---|

| Refractive Index (nD20) | 1.456-1.460 | [4] [32] [25] [26] |

| Viscosity (25°C) | 2.8-6 mPa·s | [3] [25] [33] |

| Surface Tension | 34.9-38.3 dyne/cm | [27] [25] |

| Color (APHA) | ≤100 | [8] |

| Ionization Energy | 9 eV | [24] |

Chemical Reactivity

Ester Group Reactions

The ester functionality in tetrahydrofurfuryl acrylate undergoes typical ester chemical transformations, including hydrolysis, transesterification, and aminolysis reactions [17] [18]. Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form the tetrahedral intermediate [17]. The reaction ultimately yields acrylic acid and tetrahydrofurfuryl alcohol as products [18].

Base-catalyzed hydrolysis follows a different mechanism, involving direct nucleophilic attack by hydroxide ion on the carbonyl carbon [17]. This saponification reaction produces the acrylate anion and tetrahydrofurfuryl alcohol [17] [18]. The hydrolysis products, particularly tetrahydrofurfuryl alcohol, serve as key metabolites in biological systems [18].

Transesterification reactions enable exchange of the tetrahydrofurfuryl alcohol portion with other alcohols under acidic or basic conditions [17]. These reactions follow similar mechanistic pathways to hydrolysis but involve alcohol nucleophiles instead of water [17]. Aminolysis with primary or secondary amines converts the ester to the corresponding amide while releasing tetrahydrofurfuryl alcohol [17].

Vinyl Group Chemistry

The vinyl group in tetrahydrofurfuryl acrylate participates in radical polymerization reactions characteristic of acrylate monomers [23] [13] [21]. Free radical initiators promote chain growth polymerization through sequential addition of monomer units to growing polymer chains [23] [21]. The polymerization kinetics and final polymer properties depend on reaction conditions, initiator type, and the presence of chain transfer agents [23] [21].

Photopolymerization represents a particularly important reaction pathway for tetrahydrofurfuryl acrylate [23] [21] [34]. Photoinitiators generate free radicals upon UV irradiation, initiating rapid polymerization that can be precisely controlled spatially and temporally [23] [34]. The compound demonstrates enhanced photocuring rates compared to many conventional acrylates [23] [21].

The vinyl group also undergoes Michael addition reactions with nucleophiles such as thiols, amines, and malonate esters [16] [13]. The electron-withdrawing ester group activates the vinyl carbon toward nucleophilic attack, facilitating these conjugate addition reactions [16] [13] [14].

Tetrahydrofuran Ring Stability and Reactions

The tetrahydrofuran ring in tetrahydrofurfuryl acrylate exhibits relative stability under normal conditions but can undergo ring-opening reactions under specific circumstances [10] [12] [22]. Lewis acid catalysts can activate the ring toward nucleophilic attack, leading to ring cleavage and chain extension [12] [22]. The ring-opening mechanism typically involves coordination of the Lewis acid to the ring oxygen, followed by nucleophilic attack at an adjacent carbon [12] [22].

Frustrated Lewis pairs demonstrate particular effectiveness in promoting tetrahydrofuran ring-opening reactions [12] [22]. Theoretical studies indicate that aluminum-phosphorus Lewis pair systems can facilitate ring opening with relatively low activation barriers [12] [22]. The reaction proceeds through initial coordination to the oxygen atom, followed by nucleophilic attack and C-O bond cleavage [12] [22].

Physical Description

Clear liquid with a musty odor.

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 288 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 272 of 288 companies with hazard statement code(s):;

H302 (24.26%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (30.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (69.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (32.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (25.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (69.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (11.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Printing and related support activities

Printing ink manufacturing

2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester: ACTIVE